molecular formula C27H46O3 B584562 (3beta,22S)-Dihydroxy Cholesterol CAS No. 26649-05-8

(3beta,22S)-Dihydroxy Cholesterol

Cat. No.: B584562
CAS No.: 26649-05-8
M. Wt: 418.662
InChI Key: ISBSSBGEYIBVTO-OFCXPOQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3beta,22S)-Dihydroxy Cholesterol, also known as 22-beta-hydroxy cholesterol, is an oxysterol of significant interest in biochemical and pharmacological research. With the molecular formula C27H46O2 and a molecular weight of 402.65 g/mol , this compound is part of a broad class of cholesterol oxidation products known to exert potent physiological and pathophysiological activities, particularly in regulating cell death, proliferation, and differentiation . A key area of research for this and related oxysterols, such as 22S-hydroxycholesterol, is their role in bone homeostasis and the pathogenesis of osteoporosis . These compounds are recognized for their ability to promote the osteogenic differentiation of mesenchymal stem cells (BMSCs) while concurrently inhibiting their adipogenic differentiation . This makes them a compelling subject for studies in regenerative medicine and bone tissue engineering. The mechanism of action for these effects is complex and may involve the regulation of key signaling pathways, including the Hedgehog (Hh) signaling pathway, which is a known regulator of BMSC fate . As a cholesterol oxidation product (COP), this compound can also act as a natural ligand for various nuclear receptors, such as the Liver X Receptor (LXR), influencing lipid metabolism and inflammatory processes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic, therapeutic, or any other consumer use. Researchers should handle this material with care, utilizing appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBSSBGEYIBVTO-OFCXPOQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@@H]([C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731215
Record name (3beta,22S)-Cholest-5-ene-3,20,22-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26649-05-8
Record name (3beta,22S)-Cholest-5-ene-3,20,22-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Biosynthesis and Enzymatic Formation Pathways of 3beta,22s Dihydroxy Cholesterol

Endogenous Production Mechanisms from Cholesterol

The primary precursor for the synthesis of (3beta,22S)-Dihydroxy Cholesterol within the body is cholesterol itself. The conversion involves the introduction of hydroxyl groups onto the cholesterol molecule, a process that can be mediated by enzymes or occur through chemical oxidation.

Enzymatic Hydroxylation Processes

The enzymatic hydroxylation of cholesterol is a critical step in various metabolic pathways, including the synthesis of steroid hormones and bile acids. This process is primarily carried out by a superfamily of enzymes known as Cytochrome P450s.

Cytochrome P450 enzymes are a diverse group of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds. researchgate.netwikipedia.org In sterol metabolism, CYPs are responsible for catalyzing hydroxylation reactions at various positions on the cholesterol molecule. These reactions are essential for increasing the water solubility of cholesterol and for creating intermediates for further metabolic conversion. researchgate.netdoi.orgnih.gov The catalytic cycle of CYPs involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate, in this case, cholesterol. wikipedia.org

Several major cytochrome P450 enzymes are known to initiate cholesterol degradation in different tissues by hydroxylating the cholesterol molecule. These include CYP7A1, CYP11A1, CYP27A1, and CYP46A1. researchgate.netdoi.org While these enzymes exhibit specificity for different positions on the cholesterol molecule, the formation of the 22S-hydroxy stereoisomer is a less common and highly specific event.

The hydroxylation of the cholesterol side chain is a stereospecific process. The well-characterized human enzyme, Cytochrome P450 side-chain cleavage enzyme (P450scc or CYP11A1), catalyzes the conversion of cholesterol to pregnenolone (B344588). This process involves sequential hydroxylations at the C22 and C20 positions, specifically forming 22R-hydroxycholesterol and subsequently 20alpha,22R-dihydroxycholesterol. wikipedia.orgnih.gov

While the 22R position is the well-established target for CYP11A1 in mammals, evidence for enzymatic production of the 22S stereoisomer in humans is not as clear. However, studies in other organisms, such as the bacterium Mycobacterium tuberculosis, have identified enzymes with specificity for the 22S position. For instance, the enzyme ChsH3 from M. tuberculosis catalyzes the 22S hydration of a cholesterol derivative, 3-oxo-cholest-4,22-dien-24-oyl-CoA. acs.org This demonstrates that enzymes capable of acting at the 22S position exist in nature, suggesting the potential for analogous, though perhaps less common or yet to be fully characterized, pathways in mammals. Research in plant species has also identified cytochrome P450 enzymes with strict 22R-stereospecificity for hydroxylation, further highlighting the precise nature of these enzymatic reactions. nih.gov

As mentioned, the primary enzyme involved in the hydroxylation of the cholesterol side chain in humans is CYP11A1 (P450scc). Its catalytic activity is directed towards the formation of 22R-hydroxycholesterol. The catalytic efficiency of cholesterol-metabolizing P450s varies, reflecting the physiological needs of different organs for cholesterol turnover. doi.org

While a specific human enzyme that directly produces this compound from cholesterol has not been definitively identified, the existence of 22S-hydroxylase activity in other organisms opens the possibility of such an enzyme in mammalian systems. The catalytic activity of such a putative enzyme would involve the stereospecific abstraction of a hydrogen atom from the C22 position and the insertion of a hydroxyl group in the S configuration.

Table 1: Key Research Findings on Enzymatic Hydroxylation of Cholesterol

Enzyme/System Organism/Tissue Key Finding
CYP11A1 (P450scc) Human Adrenal Cortex Catalyzes the formation of 22R-hydroxycholesterol and 20alpha,22R-dihydroxycholesterol from cholesterol. wikipedia.orgnih.gov
ChsH3 Mycobacterium tuberculosis Catalyzes the 22S hydration of a cholesterol derivative, indicating the existence of enzymes with 22S specificity. acs.org

Non-Enzymatic Oxidation Pathways

In addition to enzymatic processes, cholesterol can undergo oxidation through non-enzymatic pathways, primarily mediated by reactive oxygen species (ROS).

Free radical-mediated oxidation of cholesterol is a non-specific process that can lead to the formation of a complex mixture of oxysterols. nih.gov This autoxidation can be initiated by various free radicals, and the oxidation can occur on both the steroid nucleus and the side chain of the cholesterol molecule. The reaction typically involves the abstraction of a hydrogen atom, leading to the formation of a cholesterol radical, which then reacts with molecular oxygen to form a peroxyl radical. This can subsequently be reduced to a hydroxyl group.

The free radical oxidation of the cholesterol side chain can result in hydroxylation at various positions, including C20, C22, C24, C25, and C27. However, unlike enzymatic reactions, this process is generally not stereospecific. Therefore, the formation of this compound through this pathway would likely occur alongside the formation of its 22R stereoisomer and other oxidized cholesterol derivatives. The specific reaction conditions and the nature of the initiating radical can influence the distribution of the resulting oxysterol products. researchgate.net

Table 2: Comparison of Enzymatic and Non-Enzymatic Cholesterol Hydroxylation

Feature Enzymatic Hydroxylation Non-Enzymatic Oxidation
Catalyst Cytochrome P450 enzymes Reactive Oxygen Species (Free Radicals)
Specificity Highly regio- and stereospecific Generally non-specific, produces a mixture of isomers
Key Intermediate Enzyme-substrate complex Cholesterol radical, peroxyl radical

| Example Product | 22R-hydroxycholesterol (by CYP11A1) | Mixture of various hydroxycholesterols |

Role of Reactive Oxygen Species (ROS) in Oxysterol Formation

Reactive oxygen species (ROS) are highly reactive molecules, such as hydroxyl radicals and hydrogen peroxide, that can be generated during normal metabolic processes. wikipedia.org In the context of cholesterol, ROS can initiate non-enzymatic oxidation, leading to a diverse array of oxidized derivatives known as oxysterols. wikipedia.orgnih.gov This process typically occurs when cholesterol is present in cellular membranes or lipoproteins. wikipedia.org

The formation of oxysterols through ROS-mediated pathways is generally less specific than enzymatic reactions, often resulting in a mixture of isomers. The chemical instability of certain intermediates can lead to the formation of various stable end-products. nih.gov While the enzymatic formation of dihydroxycholesterols on the side chain is a highly controlled process, non-enzymatic oxidation by ROS tends to occur on the sterol nucleus, particularly at the C7 position, or result in the formation of epoxides. nih.gov There is currently limited direct evidence for the significant formation of (3beta,22S)-dihydroxycholesterol specifically through ROS-mediated pathways in vivo.

Precursor-Product Relationships within Cholesterol Metabolism Pathways

Cholesterol itself is the central precursor for the synthesis of dihydroxycholesterols. The intricate pathways of cholesterol biosynthesis, namely the Mevalonate (B85504), Kandutsch-Russell, and Bloch pathways, are responsible for producing the cholesterol substrate required for subsequent hydroxylation.

The Mevalonate pathway is the foundational metabolic route for the synthesis of cholesterol and other isoprenoids. wikipedia.org It begins with acetyl-CoA and proceeds through the key intermediate mevalonate to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These five-carbon units are then sequentially assembled to form farnesyl pyrophosphate, which is subsequently converted to squalene (B77637) and then cyclized to form lanosterol, the first sterol intermediate. frontiersin.orgwashington.edu

From lanosterol, cholesterol biosynthesis can proceed via two main branches: the Bloch and the Kandutsch-Russell pathways. washington.edu These pathways differ in the timing of the reduction of the double bond in the sterol side chain. washington.edu The intermediates of these pathways are primarily focused on modifications to the sterol nucleus and the removal of methyl groups. While these pathways provide the foundational cholesterol molecule, (3beta,22S)-dihydroxycholesterol is not a recognized intermediate within these core biosynthetic routes. Instead, it is a downstream product of cholesterol metabolism.

The conversion of cholesterol to steroid hormones, a process known as steroidogenesis, is initiated by the hydroxylation of the cholesterol side chain. In mammals, this critical first step is catalyzed by the enzyme cholesterol side-chain cleavage enzyme (P450scc), also known as CYP11A1. wikipedia.orgwikipedia.org This enzyme sequentially hydroxylates cholesterol at positions C22 and C20. wikipedia.orgwikipedia.org

The established mammalian pathway stereospecifically produces (22R)-hydroxycholesterol and subsequently (20R,22R)-dihydroxycholesterol. wikipedia.orgwikipedia.orgnih.gov This (20R,22R)-dihydroxycholesterol is then cleaved by the same enzyme to yield pregnenolone, the precursor to all steroid hormones. wikipedia.orgwikipedia.org

Interestingly, a distinct pathway has been identified in Mycobacterium tuberculosis that involves a (22S)-hydroxy intermediate. The enzyme ChsH3 in this bacterium catalyzes the stereospecific hydration of 3-oxo-cholest-4,22-dien-24-oyl-CoA to form the (22S)-hydroxy-3-oxo-cholest-4-en-24-oyl-CoA diastereomer. acs.orgresearchgate.net This highlights that while the 22R configuration is central to mammalian steroidogenesis, enzymatic pathways capable of producing 22S-hydroxylated sterols exist in nature.

The following table summarizes the key enzymatic steps in the initial stages of steroidogenesis, contrasting the mammalian and a bacterial pathway.

PathwayOrganismPrecursorEnzymeProduct(s)Stereochemistry
SteroidogenesisMammalsCholesterolP450scc (CYP11A1)(22R)-Hydroxycholesterol, (20R,22R)-Dihydroxycholesterol, Pregnenolone22R
Cholesterol CatabolismM. tuberculosis3-oxo-cholest-4,22-dien-24-oyl-CoAChsH3(22S)-hydroxy-3-oxo-cholest-4-en-24-oyl-CoA22S

Stereospecificity in Enzymatic Hydroxylation and its Implications

Enzymatic reactions are characterized by their high degree of specificity, including stereospecificity, which is the ability to distinguish between stereoisomers. The formation of hydroxylated cholesterol derivatives is a prime example of this principle.

In mammalian steroid hormone synthesis, the cholesterol side-chain cleavage enzyme (P450scc) exhibits strict stereospecificity, exclusively producing the (22R)-hydroxy and (20R,22R)-dihydroxy intermediates. wikipedia.orgnih.gov This precise stereochemical control is crucial for the subsequent enzymatic cleavage of the side chain to form pregnenolone. The specific three-dimensional arrangement of the hydroxyl groups in the (20R,22R) configuration is essential for the proper positioning of the substrate within the enzyme's active site for the cleavage reaction to occur.

In contrast, the discovery of the ChsH3 hydratase in Mycobacterium tuberculosis, which specifically generates a (22S)-hydroxy product, underscores that different enzymes have evolved to produce distinct stereoisomers for their specific metabolic needs. acs.orgresearchgate.net The subsequent enzyme in this bacterial pathway, ChsB1, is also stereospecific and will only dehydrogenate the (22S)-hydroxy substrate produced by ChsH3, and not the (22R) isomer. acs.orgresearchgate.net This demonstrates the cascading effect of stereospecificity within a metabolic pathway, where the stereochemistry of one intermediate dictates the substrate specificity of subsequent enzymes.

The implications of this stereospecificity are profound. It ensures the fidelity of metabolic pathways, preventing the formation of incorrect or inactive products. In the context of steroidogenesis, the production of the correct stereoisomer of dihydroxycholesterol is a critical checkpoint that ensures the efficient and regulated synthesis of essential steroid hormones.

Iii. Metabolic Fates and Catabolism of 3beta,22s Dihydroxy Cholesterol

Pathways of Further Biotransformation

The biotransformation of (3beta,22S)-Dihydroxy Cholesterol is a complex process that channels it into various metabolic routes. These pathways are primarily directed towards the generation of other oxysterols and steroid hormones or involve conjugation reactions that facilitate its excretion.

Conversion to Other Oxysterols or Steroid Metabolites

Following its synthesis from cholesterol, 22S-HC can be further metabolized into other biologically active molecules. One significant pathway is its conversion into steroid hormones. In steroidogenic tissues like the adrenal glands, this compound can act as a substrate for the production of corticosterone (B1669441) and pregnenolone (B344588). nih.gov This transformation highlights its role as an intermediate in steroidogenesis. nih.govontosight.ai

Another metabolic route for 22S-HC involves its conversion to other oxysterols. These subsequent products can then participate in other metabolic pathways or exert their own biological effects. The metabolism of 22S-HC into steroid hormones distinguishes it from other hydroxycholesterols that are predominantly converted into bile acids. nih.govresearchgate.net

Conjugation Reactions (e.g., Sulfation, Glucuronidation)

To enhance their water solubility and facilitate their removal from the body, oxysterols such as this compound undergo conjugation reactions. The principal methods of conjugation are sulfation and glucuronidation. researchgate.netbioscientifica.com

Sulfation involves the addition of a sulfate (B86663) group, a reaction catalyzed by sulfotransferase enzymes (SULTs). bioscientifica.com Specifically, the SULT2B1b isoform is known to be involved in the sulfation of oxysterols. nih.gov This process increases the hydrophilicity of the molecule, aiding in its transport and eventual excretion. Sulfation is considered a key regulatory pathway for lipid metabolism. nih.gov

Glucuronidation is another major conjugation pathway where a glucuronic acid molecule is attached to the oxysterol. This process also increases water solubility, preparing the compound for elimination. Studies on the related compound 24-hydroxycholesterol (B1141375) have shown that it can be conjugated with both sulfate and glucuronic acid, with a significant fraction being present as glucuronide conjugates in biological fluids. nih.gov While both sulfation and glucuronidation are important for the clearance of oxysterols, their relative contributions can vary. researchgate.netnih.gov

Role in Bile Acid Synthesis Pathways

This compound is a recognized intermediate in the "acidic" or "alternative" pathway of bile acid synthesis. nih.govresearchgate.net This pathway is a crucial route for cholesterol catabolism, complementing the "neutral" or "classic" pathway.

Intermediary Status in Acidic and Neutral Bile Acid Pathways

Bile acid synthesis from cholesterol occurs through two primary pathways. The classic (neutral) pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) and is the major route in adults, accounting for the bulk of bile acid production. nih.govresearchgate.netimrpress.com The alternative (acidic) pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.govdiva-portal.org

This compound is a key intermediate in the acidic pathway. nih.gov This pathway is particularly significant during neonatal life and can become more prominent in adults under certain pathological conditions, such as liver disease. nih.govnih.gov In contrast, it is not a direct intermediate in the neutral pathway. The acidic pathway is not only for bile acid synthesis but also plays a vital role in regulating the levels of oxysterols that control cholesterol and lipid homeostasis. nih.gov

Enzymatic Steps in its Catabolism towards Bile Acids

The breakdown of this compound into bile acids involves a cascade of enzymatic reactions. A critical step in the acidic pathway is the 7α-hydroxylation of oxysterol intermediates by the enzyme oxysterol 7α-hydroxylase (CYP7B1). diva-portal.orgmdpi.com This enzyme acts on various oxysterols, facilitating their conversion primarily into chenodeoxycholic acid. diva-portal.orgmdpi.com

Table 1: Key Enzymes in the Metabolism of this compound

EnzymePathwayFunction
CYP11A1 (P450scc) SteroidogenesisConverts hydroxycholesterols to pregnenolone. wikipedia.org
SULT2B1b ConjugationCatalyzes the sulfation of oxysterols. nih.gov
CYP27A1 Acidic Bile Acid SynthesisInitiates the acidic pathway by hydroxylating cholesterol. nih.govdiva-portal.org
CYP7B1 Acidic Bile Acid SynthesisCatalyzes the 7α-hydroxylation of oxysterols. diva-portal.orgmdpi.com

Mechanisms of Excretion and Clearance from Biological Systems

The efficient removal of this compound and its metabolites is crucial for maintaining sterol balance and preventing cellular toxicity. The primary route for the excretion of these compounds is through the bile and into the feces. pharmacylibrary.com

After conjugation with sulfate or glucuronic acid, the resulting molecules are more water-soluble. This increased solubility facilitates their transport out of cells and into the bloodstream. From the circulation, they are taken up by the liver for secretion into the bile. pharmacylibrary.comnih.gov Transporter proteins, such as ATP-binding cassette (ABC) transporters, play a role in the efflux of these conjugated sterols from cells. nih.govnih.gov

Once in the intestine, these conjugated forms are typically not reabsorbed and are eliminated with fecal matter. A smaller fraction may also be cleared from the body via the kidneys and excreted in the urine. pharmacylibrary.com The clearance of oxysterols like 24S-hydroxycholesterol from the brain, for example, involves its transport to the liver where it is metabolized into bile acids and other intermediates before being excreted into the bile. nih.gov

Iv. Cellular and Molecular Mechanisms of Action of 3beta,22s Dihydroxy Cholesterol

Ligand-Receptor Interactions

(3beta,22S)-Dihydroxy Cholesterol's engagement with various receptors is characterized by a high degree of specificity, often distinguishing it from other oxysterols.

This compound is recognized as a modulator of Liver X Receptors (LXRs), which are critical nuclear receptors that govern cholesterol, fatty acid, and glucose homeostasis. caymanchem.comnih.govwikipedia.org Docking studies have confirmed that 22(S)-HC can fit within the ligand-binding domain of both LXRα and LXRβ. nih.gov

Despite this physical interaction, its functional consequence is unique. Research has shown that while the naturally occurring 22(R)-hydroxycholesterol is a potent transcriptional activator of LXRs, the synthetic 22(S) stereoisomer does not activate transcription. pnas.org Remarkably, 22(S)-HC binds to both LXR subtypes with high affinity, yet this binding does not translate into agonistic activity. pnas.org This establishes 22(S)-HC as a distinct LXR modulator rather than a conventional agonist.

Table 1: Competitive Binding Affinities of this compound for LXR Subtypes

LXR SubtypeBinding Affinity (Ki)Reference
LXRα150 nM pnas.org
LXRβ160 nM pnas.org

The interaction of oxysterols with G Protein-Coupled Receptors (GPCRs), a vast family of membrane receptors that mediate cellular responses to external signals, is an area of active investigation. biorxiv.orgmdpi.comkhanacademy.org Oxysterols can act as allosteric modulators of GPCRs, influencing their structure and function. mdpi.comnih.govnih.gov

Specifically for this compound, it has been described as a steroid that inhibits chemokine receptor activity. scbt.com Chemokine receptors are a major class of GPCRs crucial for immune cell trafficking. biorxiv.org However, its activity is not universal across all GPCR-like pathways. For instance, in the Hedgehog signaling pathway, the GPCR-like protein Smoothened (Smo) is activated by certain side-chain oxysterols, but 22(S)-HC does not significantly induce this pathway's reporter gene transcription, unlike its relative 20(S)-hydroxycholesterol. nih.govresearchgate.net

Oxysterol-Binding Proteins (OSBPs) and their related proteins (ORPs) are a family of lipid transfer proteins that play roles in lipid metabolism, transport, and signaling. nih.govconsensus.app The interaction of oxysterols with these proteins is highly dependent on the position of hydroxylation.

Research demonstrates that hydroxylation at the C-22 position of cholesterol, regardless of whether it is the (R) or (S) isomer, significantly weakens the interaction with OSBP and OSBP-related protein 4 (ORP4). nih.govconsensus.app In competitive binding assays, this compound displayed very weak interactions with both proteins, a stark contrast to oxysterols hydroxylated at other side-chain positions like C-25, which bind with high affinity. nih.govnih.gov

Table 2: Interaction of this compound with OSBP and ORP4

ProteinApparent Binding Affinity (Ki)Reference
OSBP>10 µM nih.gov
ORP4>3 µM nih.gov

Modulation of Intracellular Signaling Pathways

By binding to receptors, this compound initiates changes in signaling cascades that control gene expression and metabolic homeostasis.

The primary mechanism for this compound's regulation of gene transcription is through its modulation of LXR activity. Despite binding with high affinity, it does not act as a simple activator, and its effects on the expression of LXR target genes are highly dependent on the cellular context. nih.govpnas.org

In human myotubes (muscle cells), 22(S)-HC acts as a repressor of LXR-mediated gene expression. It downregulates the mRNA levels of genes involved in fatty acid transport and synthesis, such as CD36, acyl-CoA synthetase long-chain family member 1 (ACSL1), stearoyl-CoA desaturase-1 (SCD-1), and fatty acid synthase (FAS). caymanchem.comnih.gov Transfection studies have confirmed that it represses the FAS promoter via an LXR response element. nih.gov This repressive activity leads to a decrease in the synthesis of diacylglycerol and triacylglycerol in myotubes. caymanchem.comnih.gov

Conversely, in other cell types like HepG2 human liver cells and SGBS human pre-adipocytes, the effect of 22(S)-HC is more varied, with some studies showing an upregulation of certain lipogenic genes. nih.gov This cell-type-specific activity highlights the complexity of LXR modulation by this compound. Additionally, 22(S)-HC has been shown to prevent the induction of the pro-inflammatory chemokine MCP-1 by synthetic LXR agonists in primary hepatocytes. caymanchem.com

Table 3: Cell-Type Specific Regulation of LXR Target Genes by this compound

GeneFunctionEffect in Human MyotubesEffect in HepG2/SGBS CellsReference
FAS (Fatty Acid Synthase)Fatty acid synthesisDownregulatedUpregulated (SGBS), Unchanged (HepG2) nih.govnih.gov
SCD-1Fatty acid desaturationDownregulated- caymanchem.comnih.gov
CD36Fatty acid transporterDownregulated- caymanchem.comnih.gov
SREBF1 (SREBP-1)Lipogenesis transcription factorNo effect on SREBP-1cInduced nih.govnih.gov

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central mechanism for maintaining cellular cholesterol levels. nih.govstem-art.com SREBP transcription factors, particularly SREBP-2, activate the expression of genes required for cholesterol synthesis. nih.gov This pathway is tightly regulated by cellular sterol levels. researchgate.net

LXRs are known to influence the SREBP pathway, most notably by inducing the expression of SREBF1c (the gene for SREBP-1c), which in turn promotes fatty acid synthesis. nih.govplos.org The effects of this compound on the SREBP pathway are therefore linked to its cell-specific modulation of LXR.

Influence on Lipid Droplet Formation and Lipid Storage

(3beta,22S)-Dihydroxycholesterol, an oxidized derivative of cholesterol, is implicated in the complex regulation of cellular lipid metabolism, which includes influencing the formation and dynamics of lipid droplets. Lipid droplets are intracellular organelles essential for storing neutral lipids, such as triacylglycerols and sterol esters, thereby serving as hubs for energy homeostasis and protecting cells from the lipotoxicity of excess free fatty acids and cholesterol. creative-proteomics.commdpi.com The biogenesis of lipid droplets is a highly regulated process that begins in the endoplasmic reticulum (ER), where neutral lipids are synthesized and accumulate between the leaflets of the ER membrane, eventually budding off into the cytoplasm as distinct organelles. mdpi.comfrontiersin.org

While direct studies focusing exclusively on the impact of (3beta,22S)-dihydroxycholesterol on lipid droplet formation are not extensively detailed in the provided research, the broader class of oxysterols is known to modulate lipid metabolism significantly. For instance, the accumulation of cholesteryl esters, a key component of lipid droplets, is a critical aspect of cellular lipid storage, particularly in macrophages and adipocytes. creative-proteomics.com This process is catalyzed by acyl-CoA:cholesterol acyltransferases (ACATs), which esterify cholesterol for storage. creative-proteomics.com Oxysterols can influence these pathways. For example, 25-hydroxycholesterol (B127956) has been shown to be more potent than cholesterol in stimulating cholesterol esterification, leading to increased storage of cholesterol. plos.org

Furthermore, studies on other oxysterols provide insight into potential mechanisms. Overexpression of cholesterol 24-hydroxylase (CYP46A1), the enzyme that produces 24S-hydroxycholesterol, has been shown to increase the formation of lipid droplets in human mesenchymal stem cells. nih.gov This suggests that specific oxysterols can be key determinants in lipid droplet accumulation. While unsaturated fatty acids are strong inducers of lipid droplet formation, this formation is not always essential for protection against saturated fatty acid-induced lipotoxicity. d-nb.info The role of lipid droplets is complex; they are not merely passive storage sites but are active organelles involved in cellular stress adaptation and the progression of diseases like metabolic dysfunction-associated steatotic liver disease (MASLD) and hepatocellular carcinoma. mdpi.comfrontiersin.org Given the structural and functional similarities among oxysterols, it is plausible that (3beta,22S)-dihydroxycholesterol also participates in the intricate regulation of lipid storage and droplet dynamics, although the precise mechanisms and outcomes require more targeted investigation.

Participation in Membrane-Associated Signal Transduction Processes

(3beta,22S)-Dihydroxycholesterol, as part of the oxysterol family, is a significant signaling molecule that participates in various membrane-associated signal transduction processes. Oxysterols can activate or inhibit cellular signaling pathways by interacting with a range of cellular receptors, including nuclear receptors and membrane-bound G protein-coupled receptors (GPCRs). nih.govaston.ac.uk

A primary mechanism through which oxysterols exert their effects is by acting as ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. nih.gov The closely related stereoisomer, 22(R)-hydroxycholesterol, is a well-established LXR agonist. aston.ac.ukscielo.br The activation of LXRs leads to the transcription of specific target genes that are crucial for lipid metabolism. nih.gov For example, the LXR agonist 22(R)-hydroxycholesterol has been shown to stimulate chondrogenesis in human adipose-derived mesenchymal stem cells through the upregulation of LXR signaling pathways. nih.gov

Beyond nuclear receptors, oxysterols can modulate signaling cascades initiated at the cell membrane. They can influence the function of membrane proteins and the composition of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction. scielo.brnih.gov Some oxysterols have been shown to induce the generation of reactive oxygen species (ROS), which can in turn modulate the activation of mitogen-activated protein kinases (MAPK) like the extracellular signal-regulated kinase (ERK), and the phosphoinositide 3-kinase (PI3K)/Akt pathways, both of which are critical for cell survival and proliferation. researchgate.net For instance, 7β-hydroxycholesterol-induced IL-8 secretion in monocytic cell lines is associated with the activation of the MEK/ERK1/2 signaling pathway. scielo.br The intricate interplay of (3beta,22S)-dihydroxycholesterol with these signaling pathways highlights its role as a potent modulator of cellular function.

Impact on Cellular Lipid Homeostasis and Membrane Dynamics

Regulation of Cellular Cholesterol Efflux and Transport

(3beta,22S)-Dihydroxycholesterol plays a role in the regulation of cellular cholesterol efflux, a critical process for maintaining cholesterol homeostasis and preventing the cellular accumulation of excess sterols. This process is the first and often rate-limiting step in reverse cholesterol transport, where cholesterol is moved from peripheral tissues back to the liver for excretion. nih.gov The primary mediators of active cholesterol efflux are the ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1. uwa.edu.au

Research has shown that certain oxysterols are potent inducers of these transporters through the activation of Liver X Receptors (LXRs). uwa.edu.au The stereoisomer, 22(R)-hydroxycholesterol, is a well-documented LXR agonist that significantly increases the expression of ABCA1. nih.gov This increased ABCA1 expression functionally leads to elevated cholesterol efflux to acceptors like apolipoprotein A-I (apoA-I). nih.gov Studies in various brain cell types, including primary neurons, astrocytes, and microglia, have demonstrated that 22(R)-hydroxycholesterol markedly increases ABCA1 mRNA and protein levels, resulting in enhanced cholesterol efflux. nih.gov Similarly, other oxysterols like 25-hydroxycholesterol and 27-hydroxycholesterol (B1664032) are also known to be potent inducers of cholesterol efflux via the LXR-ABCA1 pathway. uwa.edu.au

The regulation of these efflux pathways is crucial, as demonstrated by findings that ABCA1 and ABCG1 not only transport cholesterol but also efflux oxysterols themselves, suggesting a protective mechanism by which cells can remove potentially cytotoxic oxysterols. uwa.edu.au While much of the specific research has focused on the 22(R) isomer, the general principle that oxysterols regulate cholesterol transport via LXR-dependent mechanisms provides a strong framework for understanding the likely role of (3beta,22S)-dihydroxycholesterol in cellular lipid homeostasis. uwa.edu.auunl.edu

Effects on Membrane Fluidity and Organization

The presence of (3beta,22S)-dihydroxycholesterol, like other oxysterols, can significantly alter the physical properties of cellular membranes, including their fluidity and organization. Cholesterol itself is a crucial modulator of membrane fluidity; at high temperatures, it decreases fluidity by restricting the movement of phospholipid fatty acid chains, while at low temperatures, it increases fluidity by preventing tight packing. labxchange.org

Influence on Lipid Raft Composition and Function

(3beta,22S)-Dihydroxycholesterol can influence the composition and function of lipid rafts, which are dynamic, sterol- and sphingolipid-enriched microdomains within the cell membrane. nih.govresearchgate.net These rafts act as organizing centers for signal transduction molecules, regulating pathways involved in cell growth, adhesion, migration, and apoptosis. nih.gov The structural integrity and function of lipid rafts are highly dependent on their cholesterol content. researchgate.netnih.gov

Oxysterols, including (3beta,22S)-dihydroxycholesterol, can alter lipid raft stability and function by displacing cholesterol or by changing the physical properties of the raft domain. researchgate.net Depending on the specific oxysterol, they can either promote or inhibit the formation of lipid rafts. researchgate.net For example, 25-hydroxycholesterol has been suggested to act as a promoter of lipid raft formation, while 7β-hydroxycholesterol can act as an inhibitor. aston.ac.uk Changes in the sterol composition of these microdomains can lead to the redistribution of raft-associated proteins, such as caveolin-1 (B1176169) and the tyrosine kinase Fyn, which can, in turn, impair downstream signaling events like insulin-Akt signaling. nih.gov By modulating the composition and organization of lipid rafts, (3beta,22S)-dihydroxycholesterol can have a profound impact on a variety of cellular processes that are dependent on the proper functioning of these signaling platforms.

Mechanisms of Cell Fate Modulation

(3beta,22S)-Dihydroxycholesterol is involved in modulating cell fate decisions, such as differentiation and survival, through various molecular mechanisms. nih.govgithub.io Cell fate is determined by a complex interplay of transcriptional programming, epigenetic modifications, and signaling cues from the cellular microenvironment. github.ioembopress.org

One of the key mechanisms by which (3beta,22S)-dihydroxycholesterol influences cell fate is through its role in osteogenic differentiation. Research has shown that a specific combination of oxysterols, including 22(S)-hydroxycholesterol and 20(S)-hydroxycholesterol, possesses potent osteogenic properties. nih.govscielo.br This combination can stimulate the differentiation of osteoprogenitor cells, such as marrow stromal cells, into mature osteoblastic cells. scielo.br This osteogenic effect is linked to the modulation of critical pathways, including those involving cyclooxygenase (COX). nih.govscielo.br

Furthermore, oxysterols can modulate cell survival and apoptosis. researchgate.net Some oxysterols trigger cell death, while others can promote survival signaling. scielo.brresearchgate.net These dual effects are often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of survival pathways like ERK and PI3K/Akt. researchgate.net The ability of (3beta,22S)-dihydroxycholesterol to act as a signaling molecule, influencing pathways that control differentiation and cell survival, underscores its importance in determining cellular fate in both physiological and pathological contexts. github.ionih.gov

Induction of Apoptosis and Programmed Cell Death

Oxysterols as a class are widely recognized for their ability to induce apoptosis, or programmed cell death, in various cell types. nih.goviiarjournals.org The mechanisms are often dependent on the specific oxysterol, its concentration, and the cell lineage involved. nih.gov Generally, oxysterol-induced apoptosis can proceed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. scielo.brmdpi.com

The intrinsic pathway is frequently implicated and involves mitochondrial dysfunction. This process is characterized by the loss of the mitochondrial transmembrane potential, leading to the release of key proteins like cytochrome c into the cytoplasm. scielo.br This release subsequently activates a cascade of caspases, which are proteases that execute the apoptotic program. researchgate.net Studies on other oxysterols, such as 25-hydroxycholesterol, have demonstrated the activation of caspase-3 and the degradation of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. researchgate.net

While the pro-apoptotic effects of oxysterols like 7-ketocholesterol (B24107) and 25-hydroxycholesterol are well-documented in numerous cell lines, including cancer cells, specific research detailing the direct induction of apoptosis by (3beta,22S)-Dihydroxycholesterol is less prevalent. nih.goviiarjournals.org Oxysterols can also trigger other forms of programmed cell death, such as necroptosis, a regulated form of necrosis, as observed with 24(S)-hydroxycholesterol in neuronal cells. nih.gov However, the specific capacity of 22(S)-HC to independently trigger these cell death pathways requires further detailed investigation.

Regulation of Cell Proliferation and Growth

(3beta,22S)-Dihydroxycholesterol plays a role in regulating cell proliferation, largely through its function as a modulator of Liver X Receptors (LXRs). sigmaaldrich.comcaymanchem.com LXRs are nuclear receptors that control the expression of genes involved in cholesterol and lipid metabolism, which are processes intrinsically linked to cell growth. ontosight.ainih.gov

Research has shown that LXR agonists can inhibit the proliferation of various human cancer cell lines. nih.goviiarjournals.org The 22(R) isomer of hydroxycholesterol, for instance, has demonstrated antiproliferative effects on prostate and breast cancer cells. nih.gov This inhibition is often associated with cell cycle arrest, specifically a decrease in the S-phase population and induction of G1 arrest. nih.gov

While direct studies on the antiproliferative effects of 22(S)-HC are limited, its role in modulating LXR target genes provides a basis for its influence on cell growth. For example, 22(S)-HC downregulates the mRNA expression of LXR target genes such as CD36, ACSL1, and SCD-1 in human myotubes. caymanchem.com In a study using a sterol-Δ24-reductase-deficient cell line, an analogue of 22(S)-HC, cholest-5,22-trans-dien-3beta-ol, was shown to be incapable of preventing the suppression of cell proliferation when sterol biosynthesis was inhibited. researchgate.net This suggests that the specific structure of these sterols is critical for their role in sustaining cell proliferation.

CompoundCell Line(s)Observed EffectAssociated Mechanism
22(R)-hydroxycholesterolLNCaP (prostate cancer), various other cancer linesInhibited proliferationLXR agonism, G1 cell cycle arrest nih.gov
(3beta,22S)-DihydroxycholesterolHuman myotubesDownregulated LXR target genes involved in lipid metabolismLXR modulation caymanchem.com
Cholest-5,22-trans-dien-3beta-ol (analogue)J774-D cellsDid not rescue suppressed cell proliferationInability to substitute for desmosterol/cholesterol function researchgate.net

Influence on Cellular Differentiation Processes (e.g., chondrogenesis)

Oxysterols are potent regulators of cellular differentiation, capable of directing the fate of mesenchymal stem cells (MSCs) into various lineages such as osteoblasts (bone cells), adipocytes (fat cells), and chondrocytes (cartilage cells). nih.govnih.gov The specific outcome often depends on the precise structure of the oxysterol.

The process of chondrogenesis, the formation of cartilage, is a critical area of research for therapies targeting cartilage defects. nih.gov Studies have investigated the potential of various oxysterols to stimulate chondrogenic differentiation in human adipose-derived stem cells (hADSCs). In a comparative study, hADSCs were cultured in a chondrogenic medium supplemented with different oxysterols, including (3beta,22S)-Dihydroxycholesterol. nih.gov

The results indicated that while 22(S)-HC was evaluated, its isomer, 22(R)-hydroxycholesterol, was found to be a significantly more potent stimulator of chondrogenesis. nih.gov Treatment with 22(R)-HC led to a notable increase in the size and weight of cell pellets, enhanced production of glycosaminoglycans (a key component of cartilage matrix), and higher expression of chondrogenesis-related genes compared to controls and other tested oxysterols, including 22(S)-HC. nih.gov This effect of 22(R)-HC is believed to be mediated through the upregulation of LXR signaling pathways. nih.govresearchgate.net

Separately, the combination of 20(S)-hydroxycholesterol with 22(S)-HC has been shown to promote osteogenic (bone-forming) differentiation, a process that can involve the Hedgehog (Hh) signaling pathway. nih.govnih.gov This highlights the nuanced and often synergistic roles that different oxysterols play in directing cellular differentiation.

CompoundCell TypeDifferentiation PathwayKey Findings
22(R)-hydroxycholesterolHuman Adipose-derived Stem Cells (hADSCs)ChondrogenesisSignificantly increased pellet size, wet weight, glycosaminoglycan production, and chondrogenic gene expression. nih.govnih.gov
(3beta,22S)-DihydroxycholesterolHuman Adipose-derived Stem Cells (hADSCs)ChondrogenesisEffect on chondrogenesis was not as significant as the 22(R) isomer. nih.gov
20(S)-hydroxycholesterol + (3beta,22S)-DihydroxycholesterolMesenchymal Stem CellsOsteogenesisPromotes osteogenic differentiation. nih.govnih.gov

V. Research Methodologies and Analytical Approaches for 3beta,22s Dihydroxy Cholesterol

Advanced Chromatographic Techniques for Separation and Quantitation

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of (3beta,22S)-dihydroxycholesterol in complex biological samples. These techniques provide the necessary selectivity and sensitivity to distinguish it from other structurally similar sterols.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a powerful and widely adopted method for the analysis of oxysterols like (3beta,22S)-dihydroxycholesterol. researchgate.net This technique is favored for its high sensitivity and selectivity, enabling the detection of minute quantities in various biological matrices. researchgate.net Typically, reversed-phase liquid chromatography (RPLC) is employed, which separates compounds based on their hydrophobicity. nih.gov

To overcome the challenge of low ionization efficiency of oxysterols in electrospray ionization (ESI), a common approach involves chemical derivatization. nih.gov Charge-tagging with a derivatization reagent that introduces a permanent charge, such as Girard P reagent or picolinic acid, significantly enhances detection sensitivity. researchgate.netnih.gov For example, derivatization with a permanently charged reagent like 2-hydrazino-1-methylpyridine (HMP) can improve the signal intensity in the mass spectrometer by introducing a positive charge to the oxysterol molecule. nih.gov One study utilized a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method that allowed for the separation of isomeric oxysterols within a 23-minute run time using a C18 core-shell column. researchgate.net The assay demonstrated linearity over a range of 0.2–10 ng mL⁻¹ for dihydroxycholesterols. researchgate.net

LC-MS/MS Method Parameters for Dihydroxycholesterol Analysis researchgate.net
ParameterDetails
TechniqueLiquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
ColumnC18 core-shell
Run Time23 minutes
Linear Range for Dihydroxycholesterols0.2–10 ng mL⁻¹
Sample Volume55 μL of human plasma/serum or cerebrospinal fluid

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for steroid analysis. nih.gov However, due to the low volatility of oxysterols, including (3beta,22S)-dihydroxycholesterol, a derivatization step is mandatory to increase their volatility and thermal stability for GC analysis. researchgate.net

The most common derivatization approach is silylation, which involves the conversion of hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. researchgate.net This process not only makes the molecule more amenable to gas-phase analysis but also generates characteristic fragmentation patterns upon electron ionization in the mass spectrometer, which aids in structural confirmation. nih.gov The choice of derivatization reagent and reaction conditions can be optimized to enhance the analytical performance for specific oxysterols. Selective derivatization of diol groupings, such as the 20,22-dihydroxy functionality, can provide analytically useful features like convenient retention times and distinctive mass spectra with abundant molecular ions. nih.gov

For the most accurate and precise measurement of (3beta,22S)-dihydroxycholesterol concentrations, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.govdiva-portal.org This method involves adding a known amount of a stable isotope-labeled version of the analyte (an internal standard) to the sample at the beginning of the analytical procedure. nih.gov This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

By measuring the ratio of the signal from the naturally occurring analyte to the signal from the isotope-labeled internal standard, researchers can correct for any loss of analyte during sample preparation and analysis, leading to highly accurate absolute quantification. diva-portal.orgdiva-portal.org Deuterium-labeled internal standards are commonly used for this purpose. nih.gov For instance, in the quantification of various oxysterols, deuterium-labeled internal standards have been successfully employed to ensure accuracy and precision. nih.gov A study on the quantification of multiple sterols in plasma utilized a mixture of isotope-labeled standards for absolute quantification. diva-portal.org

Spectroscopic and Structural Elucidation Methods

Unambiguous identification of (3beta,22S)-dihydroxycholesterol and differentiation from its stereoisomers requires sophisticated spectroscopic techniques that can provide detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including the precise determination of stereochemistry. magritek.com For (3beta,22S)-dihydroxycholesterol, NMR is crucial for confirming the spatial orientation of the hydroxyl groups at the chiral centers, particularly at C-22.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) provide a wealth of information about the molecule's carbon skeleton and the connectivity of its atoms. nih.govnih.gov By analyzing the coupling constants and chemical shifts of the protons and carbons in the steroid nucleus and side chain, the relative stereochemistry of the substituents can be unequivocally assigned. nih.govacs.org The correlation of ¹³C NMR chemical shifts of acetonide derivatives of 1,3-diols can also be a powerful method for assigning the relative stereochemistry of the diol moiety. univ-lemans.fr

NMR Techniques for Stereochemical Assignment
NMR ExperimentInformation Provided
¹H NMRProvides information about the proton environment and their coupling interactions.
¹³C NMRReveals the carbon framework of the molecule.
COSY (Correlation Spectroscopy)Identifies proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two or three bonds.

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS) is a soft ionization technique that has proven valuable for the analysis of a wide range of biomolecules, including lipids and sterols. nih.gov While it is challenging to analyze cholesterol and its metabolites by MALDI-MS due to their difficulty in ionization, the development of reactive matrices has improved detection limits. nih.gov

MALDI imaging mass spectrometry, a specialized application of this technique, allows for the visualization of the spatial distribution of metabolites directly in tissue sections. nih.govokayama-u.ac.jp This can provide crucial information on the localization of (3beta,22S)-dihydroxycholesterol within specific cells or tissues, offering insights into its sites of synthesis and action. While powerful for qualitative analysis and imaging, MALDI-MS is generally less suited for quantitative analysis compared to LC-MS and GC-MS. mdpi.com

In Vitro Enzymatic Assay Systems

In vitro enzymatic assays are fundamental for dissecting the biochemical pathways involving (3beta,22S)-Dihydroxy Cholesterol. These systems allow for the detailed study of specific enzymes and their interactions with substrates in a controlled environment, free from the complexities of a living cell.

Reconstitution of Purified Enzymes with Cofactors

A powerful in vitro technique involves the reconstitution of purified enzymes involved in cholesterol metabolism into artificial membrane systems, such as liposomes. nih.gov This approach allows researchers to study the activity of specific enzymes in a membrane environment that mimics their natural cellular location. For instance, a complete steroidogenic pathway, from cholesterol to aldosterone, has been successfully reconstituted in liposome (B1194612) membranes. nih.gov This system included key cytochrome P450 enzymes and 3beta-hydroxysteroid dehydrogenase/delta 5-delta 4 isomerase (3β-HSD), along with their necessary electron transfer partners. nih.gov

The process typically involves:

Purification: Isolating specific enzymes, such as cytochrome P450scc (CYP11A1), from sources like bovine adrenocortical mitochondria. nih.gov

Reconstitution: Incorporating these purified enzymes into liposomes, which are small, artificial vesicles made of a lipid bilayer. nih.govacs.org This method often uses detergents to transiently solubilize the lipids and proteins, allowing them to integrate into the liposome structure as the detergent is removed. acs.org

Addition of Cofactors: Supplying essential cofactors, such as NADPH, which are required for the enzymatic reactions to proceed. nih.govyoutube.com

These reconstituted systems have been instrumental in demonstrating the enzymatic conversion of cholesterol to its hydroxylated derivatives and subsequent products. nih.govnih.gov They also allow for the investigation of how the concentration and activity of one enzyme can influence others within the same pathway. nih.gov

Kinetic Studies of Substrate Specificity and Catalytic Efficiency

Kinetic studies are crucial for understanding the efficiency and specificity of enzymes that metabolize this compound. These studies measure the rate of enzymatic reactions under varying conditions, providing valuable data on how tightly an enzyme binds to its substrate (Km) and how quickly it can convert the substrate into a product (kcat).

For example, kinetic analyses have been performed on the cholesterol side-chain cleavage system in the adrenal glands. acs.orgacs.org These studies have examined the metabolism of various cholesterol derivatives, including (22R)-22-hydroxycholesterol and (20R,22R)-20,22-dihydroxycholesterol, to understand the sequence and efficiency of their conversion to pregnenolone (B344588). acs.orgphysiology.org Researchers can determine the kinetic parameters by incubating the purified or reconstituted enzyme with its substrate and measuring the formation of the product over time, often using techniques like mass spectrometry. physiology.org

Such studies have revealed that enzymes like CYP7A1, previously thought to be specific for cholesterol, can also metabolize other oxysterols, including the 24-hydroxycholesterol (B1141375) isomers, albeit with different efficiencies. uniprot.org This highlights the importance of kinetic studies in defining the substrate range and physiological roles of steroidogenic enzymes. diva-portal.org

Cellular and Subcellular Fractionation for Localization Studies

Determining the specific cellular and subcellular location of this compound and the enzymes responsible for its metabolism is critical to understanding its function. Cellular and subcellular fractionation is a key technique used for this purpose. This method involves breaking open cells and separating their components—such as the mitochondria, endoplasmic reticulum (ER), and cytosol—based on their size, density, and other physical properties.

The general workflow for subcellular fractionation includes:

Cell Lysis: Disrupting the cell membrane to release the internal organelles.

Differential Centrifugation: Spinning the cell lysate at progressively higher speeds to pellet different organelles. For instance, mitochondria, being denser, will pellet at lower speeds than the lighter microsomes (fragments of the ER).

Analysis of Fractions: Analyzing the isolated fractions for the presence of the target molecule or enzyme activity.

Studies have utilized this approach to localize steroidogenic enzymes. For example, 3β-HSD has been found to be associated with both the ER and the inner mitochondrial membrane in various tissues, including the human placenta and bovine adrenal cortex. oup.com This dual localization suggests that the enzyme can access steroid precursors from different cellular compartments. oup.com Similarly, subcellular fractionation has been used to demonstrate that the conversion of cholesterol to pregnenolone, a pathway that can involve this compound as an intermediate, occurs within the mitochondria. oup.com

Genetic and Molecular Biology Approaches in Pathway Elucidation

Modern genetic and molecular biology techniques have revolutionized the study of metabolic pathways, including those involving this compound. These approaches allow for the precise manipulation of genes and proteins to investigate their roles in cellular processes.

Gene Knockout/Knockdown Studies (e.g., using CRISPR/Cas9 or RNAi)

Gene knockout and knockdown techniques are powerful tools for determining the function of specific genes. By eliminating or reducing the expression of a gene encoding a particular enzyme, researchers can observe the resulting changes in cellular metabolism and function.

RNA interference (RNAi) is a technique that uses small interfering RNAs (siRNAs) to target and degrade specific messenger RNA (mRNA) molecules, thereby preventing the synthesis of the corresponding protein. nih.gov RNAi screens have been used to identify genes that regulate cellular cholesterol levels and to elucidate the functions of lipid biosynthetic enzymes. nih.govnih.govscispace.com For instance, a genome-wide RNAi screen helped identify SREBF1 as a regulator of mitophagy, highlighting a link between lipid metabolism and mitochondrial quality control. pnas.org

CRISPR/Cas9 is a more recent and highly precise gene-editing tool that can be used to create permanent knockouts of specific genes. plos.orgasm.org CRISPR-based whole-genome screening has been employed to identify new regulators of lipid metabolism. nih.gov For example, CRISPR/Cas9 has been used to knock out the Cyp46a1 gene in mice to study the role of its product, 24-hydroxycholesterol, in the context of neurodegenerative diseases. plos.org This technology has also been instrumental in creating animal models of diseases like Huntington's, where cholesterol metabolism is altered. researchgate.net

TechniqueMechanismApplication in Cholesterol ResearchReference
RNA interference (RNAi)Post-transcriptional gene silencing via mRNA degradation.Screening for genes involved in cholesterol homeostasis and lipid metabolism. nih.govnih.govscispace.com
CRISPR/Cas9Precise gene editing leading to permanent gene knockout or modification.Creating knockout models to study the function of specific enzymes in cholesterol pathways and disease. plos.orgasm.orgnih.gov

Overexpression of Key Enzymes or Receptors

In contrast to knockout studies, overexpression studies involve increasing the production of a specific protein to examine its effects. This can be achieved by introducing extra copies of the gene encoding the protein into cells, often using viral vectors.

Transcriptional Profiling and Proteomics to Identify Downstream Targets

The investigation into the biological functions of this compound, also known as 22(S)-hydroxycholesterol (22(S)-HC), increasingly relies on advanced methodologies such as transcriptional profiling and proteomics. These powerful techniques allow researchers to elucidate the downstream molecular targets of this oxysterol, providing a global view of the genes and proteins whose expression is altered upon its introduction to a biological system. This approach moves beyond the study of single-gene or single-protein interactions to reveal the complex signaling cascades and metabolic pathways modulated by this compound.

Transcriptional profiling, often performed using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analysis, measures the changes in messenger RNA (mRNA) levels for a multitude of genes simultaneously. This provides a snapshot of the genes that are activated or repressed in response to this compound. Proteomics, on the other hand, typically employs methods such as mass spectrometry to identify and quantify the entire set of proteins (the proteome) in a cell or tissue, revealing how protein expression levels change in response to the compound. mdpi.comnih.gov Together, these approaches offer a comprehensive understanding of the cellular response to this compound, from gene transcription to functional protein expression.

A primary mechanism through which this compound exerts its effects is by acting as a ligand for nuclear receptors, most notably the Liver X Receptors (LXRs). LXRs are transcription factors that, upon activation, regulate the expression of a wide array of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. ontosight.aicreative-proteomics.com Consequently, a significant portion of the downstream targets identified for this compound are LXR-responsive genes.

Research has demonstrated that the influence of 22(S)-HC on gene expression can be highly dependent on the cellular context, leading to different outcomes in various cell types. For instance, studies have shown that in human myotubes, 22(S)-HC leads to the downregulation of key lipogenic genes. In contrast, in other cell lines like HepG2 (a human liver cell line) and SGBS (adipocyte-derived cells), it can upregulate certain genes involved in lipid synthesis.

Detailed research findings have identified several specific downstream gene targets of this compound. These findings underscore its role as a modulator of lipid metabolism and cholesterol transport.

Table 1: Selected Downstream Gene Targets of this compound

Gene Protein Product Cellular Context Observed Effect of (3beta,22S)-HC Reference
FASN Fatty Acid Synthase Human Myotubes Downregulation
SREBF1 Sterol Regulatory Element-Binding Transcription Factor 1 SGBS Cells (adipocyte-derived) Upregulation

This table is interactive. Click on the headers to sort.

While specific, targeted studies have illuminated parts of the regulatory network of this compound, comprehensive, global-scale transcriptional profiling and proteomics studies remain less common in published literature compared to other more widely studied oxysterols. Such large-scale analyses would be invaluable for uncovering novel functions and downstream pathways of this compound, potentially identifying new therapeutic targets for metabolic diseases. The existing data, however, firmly establishes this compound as a significant regulator of gene expression, primarily through its interaction with LXRs, with effects that are intricately linked to the specific cellular environment.

Vi. Preclinical Research Models for Studying 3beta,22s Dihydroxy Cholesterol

In Vitro Cellular Models

In vitro models provide a controlled environment to investigate the direct effects of (3beta,22S)-Dihydroxy Cholesterol on specific cell types, allowing for detailed mechanistic studies at the molecular level.

Immortalized Cell Lines (e.g., Hepatic, Endothelial, Stem Cell Lines)

Immortalized cell lines are a cornerstone of in vitro research due to their unlimited proliferative capacity and homogeneity.

Hepatic Cell Lines: The human hepatoma cell line, HepG2, is a widely used model to study hepatic lipid metabolism. Research has shown that 22(S)-hydroxycholesterol affects lipid and glucose metabolism in HepG2 cells. For instance, treatment with 22(S)-hydroxycholesterol has been observed to decrease de novo lipogenesis in these cells. researchgate.net It also induces the expression of the sterol regulatory element-binding transcription factor 1 (SREBP-1), a key regulator of lipid homeostasis. researchgate.net

Endothelial Cell Lines: Endothelial cells, which line the interior surface of blood vessels, are crucial in vascular health. While specific studies on this compound in endothelial cell lines are limited, related oxysterols like 25-hydroxycholesterol (B127956) have been shown to regulate the expression of the steroidogenic acute regulatory (StAR) protein in a mouse brain microvascular endothelial cell line (bEnd.3). nih.gov This suggests that oxysterols can modulate steroidogenic pathways in endothelial cells.

Stem Cell Lines: The influence of oxysterols on stem cell differentiation is an active area of investigation. A combination of 22(S)-hydroxycholesterol and 20(S)-hydroxycholesterol has been demonstrated to promote the osteogenic differentiation of human periodontal ligament stem cells (PDLSCs). mdpi.com This effect is mediated, at least in part, through the activation of the liver X receptor (LXR). mdpi.com Another study on the 158N oligodendrocyte cell line showed that 22(S)-hydroxycholesterol can induce cell death, indicating cell-type-specific effects. mdpi.com

Table 1: Effects of this compound and Related Oxysterols in Immortalized Cell Lines

Cell Line Compound Observed Effects Reference
HepG2 22(S)-hydroxycholesterol Decreased de novo lipogenesis, induced SREBP-1 expression. researchgate.net
bEnd.3 25-hydroxycholesterol Increased StAR protein and mRNA expression. nih.gov
PDLSCs 22(S)-hydroxycholesterol + 20(S)-hydroxycholesterol Promoted osteogenic differentiation via LXR activation. mdpi.com
158N 22(S)-hydroxycholesterol Induced cell death. mdpi.com

Primary Cell Cultures

Primary cells, isolated directly from tissues, more closely represent the in vivo state compared to immortalized cell lines, though they have a limited lifespan in culture.

Primary Hepatocytes: Studies using human primary hepatocytes have shown that oxysterols can regulate gene expression. For example, 22(R)-hydroxycholesterol has been found to induce the expression of the bile salt export pump (BSEP), a key transporter in bile acid secretion. nih.gov This induction was found to be mediated by the farnesoid X receptor (FXR), not LXR. nih.gov

Primary Endothelial Cells: Research on primary human umbilical vein endothelial cells (HUVECs) has explored the effects of various compounds on endothelial function, providing a framework for potential studies with this compound. Such studies often investigate parameters like cell migration, tube formation, and the expression of adhesion molecules.

Co-culture Systems for Intercellular Communication Studies

Co-culture systems, where two or more different cell types are grown together, are valuable for studying the complex intercellular communication that occurs in tissues.

Hepatocyte and Stellate Cell Co-cultures: The interaction between hepatocytes and hepatic stellate cells is critical in liver physiology and pathology, particularly in fibrosis. Co-culture models of these two cell types have been developed to study these interactions in both 2D and 3D spheroid systems. researchgate.netresearchgate.netvub.be These models allow for the investigation of how paracrine signaling between these cells affects hepatocyte function and stellate cell activation. While not yet specifically applied to this compound, these systems provide a relevant platform to study its effects on liver cell crosstalk.

Hepatocyte and Endothelial Cell Co-cultures: To mimic the liver sinusoid, co-culture systems of hepatocytes and endothelial cells have been established. nih.gov These models are crucial for studying liver-specific functions, drug metabolism, and toxicity in a more physiologically relevant context. The communication between these cell types is essential for maintaining hepatocyte phenotype and function.

In Vivo Animal Models (non-human, focusing on mechanisms and pathways)

In vivo animal models are indispensable for understanding the systemic effects of this compound and its role in complex physiological processes and diseases.

Genetically Modified Animal Models (e.g., enzyme-deficient models)

Genetically modified animal models, particularly mice, have been instrumental in dissecting the roles of specific genes and pathways in cholesterol and oxysterol metabolism.

Liver X Receptor (LXR) Knockout Mice: Since this compound is a known LXR agonist, LXR knockout (LXRα-/-, LXRβ-/-, and LXRαβ-/-) mice are critical models. Studies in LXRα knockout mice have been used to assess the specific contribution of LXRβ to the regulation of target genes involved in cholesterol homeostasis and lipogenesis. nih.gov These models are essential for differentiating the LXR-dependent and independent effects of this compound in vivo. For example, LXRαβ knockout mice exhibit a colitis phenotype as they age, highlighting the role of LXRs in intestinal inflammation. mdpi.com

Enzyme-Deficient Mouse Models: Mice with targeted deletions of enzymes involved in cholesterol and oxysterol metabolism, such as sterol 27-hydroxylase (CYP27A1), provide insights into the consequences of altered oxysterol production. labanimal.co.kr While these models have not been specifically used to study the administration of this compound, they offer a platform to understand the endogenous roles of related oxysterols.

Table 2: Examples of Genetically Modified Animal Models for Oxysterol Research

Model Key Feature Relevance for this compound Research
LXRα Knockout Mouse Lacks the LXRα receptor isoform. Allows for the specific investigation of LXRβ-mediated effects of this compound. nih.gov
LXRαβ Knockout Mouse Lacks both LXRα and LXRβ receptors. Can elucidate LXR-independent mechanisms of action and highlights the role of LXRs in inflammation. mdpi.com
CYP27A1 Overexpressor Mouse Increased production of 27-hydroxycholesterol (B1664032). Provides a model to study the systemic effects of elevated levels of a key endogenous oxysterol. labanimal.co.kr

Models of Diet-Induced Metabolic Perturbations

Diet-induced models, particularly those involving high-fat and high-cholesterol diets, are widely used to replicate features of human metabolic diseases like atherosclerosis and non-alcoholic fatty liver disease.

High-Fat/High-Cholesterol Diet-Induced Atherosclerosis: Rodent and rabbit models fed a high-fat and/or high-cholesterol diet develop hypercholesterolemia and atherosclerotic plaques. nih.govnih.govnih.govcreative-bioarray.com These models are valuable for investigating how oxysterols, including potentially this compound, contribute to or modulate the development of atherosclerosis. Studies in C57BL/6J mice fed a high-fat-cholesterol diet showed significantly increased plasma and tissue levels of several oxysterols. nih.gov Similarly, ApoE-/- mice on a high-fat diet are a common model to study atherosclerosis. nih.gov

Diet-Induced Metabolic Syndrome: Diets high in fat and/or fructose (B13574) are used to induce metabolic syndrome in rodents, characterized by obesity, insulin (B600854) resistance, and dyslipidemia. labanimalsjournal.runih.gov These models can be employed to study the effects of this compound on various aspects of metabolic dysregulation. Research has shown that an obesogenic diet alters oxysterol metabolism in the liver, adipose tissue, and plasma of mice. nih.gov

Studies in Specific Organ Systems (e.g., brain, liver)

Preclinical research has utilized various in vivo and in vitro models to elucidate the biological activities of this compound, also known as 22(S)-hydroxycholesterol (22(S)-HC), with a significant focus on its effects within the liver. Studies on the brain and central nervous system are less common but have provided initial insights.

Liver: In murine models, 22(S)-HC has been identified as an antagonist of the Liver X Receptor α (LXRα), a key nuclear receptor regulating lipid metabolism. In a model of ethanol-induced fatty liver disease, administration of 22(S)-HC was shown to prevent liver injury nih.gov. Chronic ethanol (B145695) feeding in mice typically leads to significant fatty liver injury, characterized by elevated serum levels of glutamate (B1630785) pyruvate (B1213749) transaminase (GPT), glutamic oxaloacetic transaminase (GOT), and triglycerides (TG). However, co-administration of 22(S)-HC attenuated these markers of liver damage nih.gov.

The protective mechanism involves the inhibition of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine that is elevated in alcoholic liver disease and plays a role in inflammation and monocyte recruitment. Research demonstrated that 22(S)-HC administration dramatically lowered the increased hepatic and serum levels of MCP-1 and its receptor CCR2 in ethanol-fed mice nih.gov. Further investigation using in vivo Chromatin Immunoprecipitation (ChIP) assays revealed that in the livers of ethanol-fed mice, LXRα and Hypoxia-inducible factor-1α (HIF-1α) bind to the MCP-1 promoter. This binding was significantly reduced after the administration of 22(S)-HC, suggesting that 22(S)-HC exerts its protective effect by inhibiting the LXRα-mediated transcription of MCP-1 nih.gov. Similarly, in a rat model of high-fat diet-induced fatty liver, 22(S)-HC administration was found to attenuate hepatic steatogenesis nih.gov.

Table 1: Effect of 22(S)-Hydroxy Cholesterol on Ethanol-Induced Liver Injury Markers in Mice

ParameterEthanol-Fed GroupEthanol-Fed + 22(S)-HC GroupOutcome of 22(S)-HC Administration
Serum GPT & GOTElevatedAttenuatedReduced signs of liver injury
Serum Triglycerides (TG)ElevatedAttenuatedReduced signs of liver injury
Hepatic MCP-1 LevelsIncreasedDramatically LoweredDecreased inflammatory chemokine
Serum MCP-1 LevelsIncreasedDecreasedDecreased inflammatory chemokine
Hepatic CCR2 LevelsIncreasedDramatically LoweredDecreased chemokine receptor

Brain: Direct preclinical research on 22(S)-HC in the brain is limited compared to other organ systems. However, in vitro studies using oligodendrocyte cell lines have shown that treatment with 22(S)-hydroxycholesterol can induce cell death and morphological changes mdpi.com. This effect was observed to be independent of LXR signaling, indicating a different mechanism of action than that seen in the liver mdpi.com. Oligodendrocytes are crucial for myelination in the central nervous system, and these findings suggest a potential role for 22(S)-HC in processes affecting neural cell viability, though further in vivo research is required to understand the physiological relevance.

Comparative Studies with Other Oxysterols and Cholesterol Metabolites

The biological functions of this compound are often clarified by comparing its activity with that of other oxysterols and related molecules, such as its stereoisomer 22(R)-hydroxycholesterol (22(R)-HC), the major brain-derived oxysterol 24(S)-hydroxycholesterol (24S-HC), and the peripherally produced 27-hydroxycholesterol (27-HC).

Comparison with 22(R)-Hydroxycholesterol and Synthetic LXR Ligands: Studies in human myotubes have highlighted the distinct effects of 22(S)-HC compared to both its stereoisomer, 22(R)-HC, and the potent synthetic LXR agonist, T0901317. While T0901317 promoted the formation of diacylglycerol (DAG) and triacylglycerol (TAG), 22(S)-HC actively reduced their formation, and 22(R)-HC had no effect nih.gov. This aligns with their differential regulation of lipogenic genes. T0901317 increased the expression of genes like fatty acid synthase (FAS), while 22(S)-HC repressed the FAS promoter through an LXR response element nih.gov. This positions 22(S)-HC not merely as an inactive ligand but as a repressive modulator of lipid synthesis in this cell type, contrasting with the agonistic actions of 22(R)-HC and T0901317 on other LXR target genes like ABCA1 nih.gov.

Table 2: Comparative Effects of LXR Ligands on Lipid Metabolism in Human Myotubes

CompoundEffect on DAG/TAG FormationEffect on Fatty Acid Synthase (FAS) Gene ExpressionEffect on ABCA1 Gene Expression
22(S)-Hydroxy CholesterolReducedReducedLittle Effect
22(R)-Hydroxy CholesterolNo EffectNo ChangeIncreased
T0901317 (Synthetic Agonist)PromotedIncreasedIncreased

Comparison with 24(S)-Hydroxycholesterol and 27-Hydroxycholesterol: A broader comparison with other physiologically important oxysterols reveals distinct roles based on their origin and function. 24S-HC is produced almost exclusively in neurons by the enzyme CYP46A1 and is the primary mechanism for eliminating excess cholesterol from the brain across the blood-brain barrier nih.govwikipedia.orgmdpi.com. In contrast, 27-HC is produced in the periphery by CYP27A1 and is the most abundant oxysterol in circulation; it can enter the brain from the bloodstream portlandpress.comnih.govfrontiersin.orgwikipedia.org.

Their roles in neurodegenerative disease models, particularly Alzheimer's disease, are subjects of intense study and differ significantly. In human neuroblastoma cells, 27-HC was found to increase the levels of pathogenic β-amyloid 42 (Aβ42) by upregulating the β-amyloid precursor protein (APP) and the enzyme BACE1 nih.gov. Conversely, 24S-HC did not affect Aβ42 levels and appeared to favor the non-amyloidogenic processing of APP nih.govconicet.gov.ar. Furthermore, 24S-HC, but not 27-HC, increased levels of the cholesterol transporters ABCA1 and ABCG1 in these cells nih.gov. These findings contrast with the primary role of 22(S)-HC observed in preclinical liver models, where it functions as an LXRα antagonist to reduce inflammation and steatosis nih.gov. While 24S-HC and 27-HC are primarily studied as LXR agonists that regulate cholesterol homeostasis and are implicated in brain pathology, 22(S)-HC is distinguished by its LXR antagonistic activity in the liver.

Table 3: Comparative Profile of Major Endogenous Oxysterols

FeatureThis compound24(S)-Hydroxycholesterol27-Hydroxycholesterol
Primary Site of SynthesisVarious tissuesBrain (Neurons)Peripheral tissues, Macrophages
Primary LocationStudied in liver, myotubesBrain, circulation (as efflux product)Circulation, peripheral tissues, enters brain
Interaction with LXRAntagonist (LXRα)AgonistAgonist, SERM activity
Key Preclinical FindingProtects against ethanol-induced fatty liver disease nih.govMediates brain cholesterol efflux; favors non-amyloidogenic APP processing nih.govnih.govPromotes Aβ42 production in vitro; pro-inflammatory in atherosclerosis models nih.govnih.gov

Vii. Future Directions and Emerging Research Avenues for 3beta,22s Dihydroxy Cholesterol

Unraveling Undiscovered Metabolic and Signaling Pathways

While (3beta,22S)-Dihydroxy Cholesterol is recognized as a transient intermediate in the enzymatic conversion of cholesterol to pregnenolone (B344588) and subsequently to all steroid hormones, this is likely just one aspect of its biological story. ontosight.aiontosight.aiwikipedia.orghmdb.ca This conversion, catalyzed by the cholesterol side-chain cleavage enzyme (P450scc), is a cornerstone of steroidogenesis, primarily occurring in the adrenal glands and gonads. ontosight.aiontosight.ai

Future research will likely probe its potential involvement in pathways beyond steroidogenesis. Oxysterols, as a class, are potent signaling molecules that modulate various cellular processes. usp.brnih.gov Emerging evidence suggests that specific oxysterols can influence pathways such as Hedgehog (Hh) signaling and act as ligands for Liver X Receptors (LXRs), which are master regulators of cholesterol homeostasis. ontosight.ainih.govresearchgate.netnih.gov A key future goal is to determine if this compound has unique regulatory effects on these or other undiscovered pathways, distinct from its precursor and successor molecules. Research could focus on its potential role in cellular differentiation, inflammation, and apoptosis, areas where other oxysterols have been shown to be active. usp.brmdpi.com

Table 1: Known vs. Potential Metabolic and Signaling Roles of this compound

CategoryKnown RolesPotential Future Research Areas
Metabolic PathwaysIntermediate in the "neutral" pathway of steroid hormone biosynthesis (Cholesterol → Pregnenolone). ontosight.aiwikipedia.orgInvolvement in alternative bile acid synthesis pathways; potential substrate or regulator for other cytochrome P450 enzymes. nih.gov
Signaling PathwaysPrecursor to signaling steroids.Direct modulation of nuclear receptors (e.g., LXR, RORs); regulation of developmental pathways (e.g., Hedgehog signaling); role in inflammatory signaling cascades. usp.brnih.govcore.ac.uk

Identification of Novel Receptors and Binding Partners

The biological effects of oxysterols are mediated through their interaction with specific proteins. Known receptors for various oxysterols include nuclear receptors like LXRs, the G protein-coupled receptor (GPCR) Smoothened (Smo) in the Hedgehog pathway, and intracellular sterol-sensing proteins like INSIG (Insulin-induced gene). nih.govnih.govbiorxiv.orgscienceopen.com While (3beta,22R)-hydroxycholesterol is a known LXR agonist, the specific receptor interactions of the (22S) isomer are less defined. wikipedia.orgnih.gov

A significant avenue for future research is the systematic identification of novel receptors and binding partners for this compound. This endeavor will likely employ advanced proteomic techniques, such as chemical biology approaches using tagged versions of the molecule to pull down interacting proteins from cell lysates. biorxiv.org Identifying whether this specific stereoisomer has a unique affinity for a yet-unidentified receptor could unlock new therapeutic targets for diseases related to steroid imbalances or cholesterol metabolism. uhasselt.be

Table 2: Known and Potential Protein Interactors for Dihydroxy-Cholesterols

Interactor ClassKnown Interactors (for related oxysterols)Potential Novel Interactors for this compound
Nuclear ReceptorsLiver X Receptors (LXRα, LXRβ), Retinoid X Receptor (RXR). nih.govOrphan nuclear receptors, Estrogen Receptors (ERs), Glucocorticoid Receptor (GR). nih.gov
GPCRsSmoothened (Smo). scienceopen.comOther GPCRs involved in metabolic sensing.
Intracellular ProteinsCytochrome P450scc (CYP11A1), Insulin (B600854) Induced Gene (INSIG). hmdb.cabiorxiv.orgSterol carrier proteins, enzymes involved in lipid modification, ion channels.

Advanced Methodologies for Spatiotemporal Quantification in Live Systems

A major hurdle in understanding the precise roles of low-abundance lipids like this compound is the difficulty in measuring their concentration and location within a living cell in real-time. nih.gov Current state-of-the-art methods rely on mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), applied to cell or tissue extracts. nih.govresearchgate.netresearchgate.netnih.gov While highly sensitive and specific, these methods are destructive and provide only a static snapshot of average concentrations.

The future lies in developing non-invasive techniques for the spatiotemporal quantification of this oxysterol in live systems. Promising research directions include:

Development of specific fluorescent probes: Designing molecules that bind specifically to this compound and emit a fluorescent signal would allow for its visualization in living cells using advanced microscopy. This would reveal its dynamic localization to specific organelles, such as mitochondria or the endoplasmic reticulum, during signaling events. researchgate.netebi.ac.uk

Imaging Mass Spectrometry: Techniques like MALDI-IMS (Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry) could be refined to map the distribution of this specific oxysterol across tissue sections at high resolution, providing spatial context without extraction.

Genetically Encoded Biosensors: Engineering fluorescent proteins that change their conformation and spectral properties upon binding to this compound could provide a dynamic, real-time readout of its intracellular concentration.

Elucidation of its Precise Role in Inter-Organ Communication and Systemic Homeostasis

Metabolic homeostasis is maintained through a complex network of communication between different organs. oist.jpuniversiteitleiden.nl Secreted molecules, including hormones and metabolites, act as messengers in this inter-organ crosstalk. Oxysterols, being more mobile than cholesterol, are well-suited to act as such messengers, traveling from their site of synthesis to target tissues. usp.brunica.it For instance, 24(S)-hydroxycholesterol is produced in the brain and transported to the liver for catabolism, thereby playing a key role in brain cholesterol homeostasis. scienceopen.com

A critical area for future investigation is to determine the precise role of this compound in systemic homeostasis. Research questions include:

Is it released from steroidogenic tissues into circulation?

Does it have specific target cells or organs outside of its site of production?

How does its flux between organs change in metabolic diseases like diabetes, obesity, or cardiovascular disease?

Answering these questions will require sophisticated in vivo studies, including stable isotope tracing to follow the metabolic fate of the molecule throughout the body and analysis of its concentration in various tissues and biofluids under different physiological and pathological conditions. unica.itnih.gov Understanding its role in the communication between, for example, the adrenal gland and the liver could provide insights into the integrated regulation of steroid and cholesterol balance. mdpi.com

Application of Systems Biology and Computational Modeling for Pathway Integration

The biological actions of this compound are not governed by a single linear pathway but are part of a complex, interconnected network. Systems biology approaches, which integrate experimental data with computational modeling, are indispensable for understanding this complexity. nih.govoup.comdntb.gov.ua

Future research will heavily rely on:

Mechanistic Computational Models: Developing deterministic models of steroidogenesis and other metabolic pathways that explicitly include this compound. nih.govoup.com These models can predict how perturbations, such as enzyme inhibition or changes in precursor availability, affect the concentration of this and other related metabolites. nih.gov

Molecular Dynamics (MD) Simulations: Using MD simulations to model the interaction of this compound with known and potential receptors at an atomic level. nih.govresearchgate.net This can predict binding affinities and reveal the structural basis for agonistic or antagonistic activity, guiding the development of targeted therapeutic agents. nih.govresearchgate.net

Integrated 'Omics' Analysis: Combining genomics, transcriptomics, proteomics, and lipidomics data to build comprehensive models of the regulatory networks influenced by this compound. This will help to integrate its role across various pathways and understand its systemic effects.

By leveraging these powerful computational tools, researchers can move from a component-by-component view to a holistic understanding of how this compound is integrated into the broader landscape of cellular and systemic metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.